molecular formula C16H15N3O2S2 B2387796 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 1252912-58-5

2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2387796
CAS RN: 1252912-58-5
M. Wt: 345.44
InChI Key: XZWNLQAGNFCLDM-UHFFFAOYSA-N
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Description

Thienopyrimidines are bioisostere and structural analogs of the natural purines . They are characterized by a very broad spectrum of biological activities which includes antimicrobial, antiviral, and anticancer activities . Some thienopyrimidine derivatives have been reported to display good activity as phosphodiesterase, dihydrofolate reductase (DHFR), in addition to vascular endothelial growth factor (VEGF) kinase inhibitors .


Synthesis Analysis

2-Arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno [3,4-d]pyrimidin-4-ones were synthesized starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate . The compounds synthesized have been compared with analogous substituted 2,3-dimethylthieno [2,3-d] [pyrimidinones, thieno [3,2-d]pyrimidinones, and their benzene isosteres .


Molecular Structure Analysis

The differences associated with the position of the sulfur atom in thieno[3,2-d]pyrimidines are most clearly reflected in the electronic spectra . The transition from derivatives of 4-oxo-3,4-benzopyrimidines to their analogous thieno isosteres leads to changes in the profiles of their biological activities .


Chemical Reactions Analysis

Starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarboxylate, compounds of types 3-6 of system A (series A) were synthesized .


Physical And Chemical Properties Analysis

The physicochemical properties of the compounds synthesized have been compared with analogous substituted 2,3-dimethylthieno [2,3-d] [pyrimidinones, thieno [3,2-d]pyrimidinones, and their benzene isosteres .

Future Directions

Thienopyrimidines have a wide pharmacological profile and substances are known which possess potential anticancer and vasodilator properties, and aldose inhibitors of aldose reductase . Therefore, they may serve as a useful lead compound in search for powerful dual anticancer-antimicrobial agents .

properties

IUPAC Name

2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-4-3-5-11(8-10)17-13(20)9-23-16-18-12-6-7-22-14(12)15(21)19(16)2/h3-8H,9H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWNLQAGNFCLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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